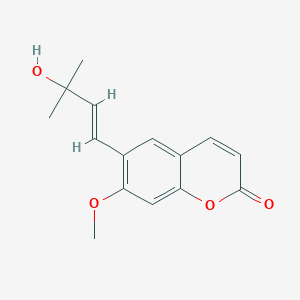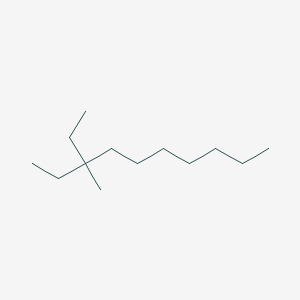
3-Methyl-3-ethyldecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3-ethyldecane, also known as MED, is a branched alkane with the chemical formula C13H28. It is a colorless liquid with a boiling point of 215°C and is commonly used in scientific research as a reference compound for the analysis of complex mixtures.
Scientific Research Applications
Catalysis and Organic Synthesis :
- Zhu et al. (2003) developed a phosphine-catalyzed [4 + 2] annulation process using ethyl 2-methyl-2,3-butadienoate, which could be relevant for compounds similar to 3-Methyl-3-ethyldecane in organic synthesis (Zhu, Lan, & Kwon, 2003).
- The work of He et al. (2003) on regioselective and stereoselective ruthenium-catalyzed hydrovinylation might provide insights into reactions involving compounds like 3-Methyl-3-ethyldecane (He, Yi, & Donaldson, 2003).
Material Science and Polymer Chemistry :
- Sato, Tanaka, & Kaeriyama (1986) explored the electrochemical properties of poly(3-methylthiophene), which could be relevant for understanding the electrical behavior of similar compounds (Sato, Tanaka, & Kaeriyama, 1986).
- Kobayashi, Pitet, & Hillmyer (2011) investigated the ring-opening metathesis polymerization of 3-substituted cyclooctenes, potentially offering insights into the polymerization behavior of 3-Methyl-3-ethyldecane-related structures (Kobayashi, Pitet, & Hillmyer, 2011).
Environmental Chemistry :
- Yeh & Novak (1994) studied the biodegradation of gasoline oxygenates, including compounds structurally similar to 3-Methyl-3-ethyldecane, in various soils under different conditions (Yeh & Novak, 1994).
Fuel and Energy Research :
- The study by Wang et al. (2016) on the density and viscosity of n-hexadecane and fatty acid methyl esters could provide useful data for the physical properties of 3-Methyl-3-ethyldecane in fuel applications (Wang, Wang, & Chen, 2016).
properties
CAS RN |
17312-66-2 |
|---|---|
Product Name |
3-Methyl-3-ethyldecane |
Molecular Formula |
C13H28 |
Molecular Weight |
184.36 g/mol |
IUPAC Name |
3-ethyl-3-methyldecane |
InChI |
InChI=1S/C13H28/c1-5-8-9-10-11-12-13(4,6-2)7-3/h5-12H2,1-4H3 |
InChI Key |
XIVQUUGRQDHITC-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(C)(CC)CC |
Canonical SMILES |
CCCCCCCC(C)(CC)CC |
synonyms |
3-Ethyl-3-methyldecane |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



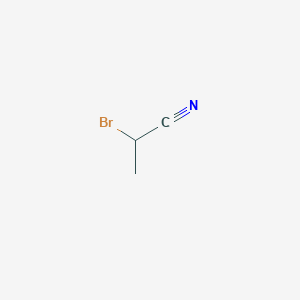
![2-[2-(2-Methoxyethoxy)ethoxy]acetic acid](/img/structure/B99971.png)
![Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)-](/img/structure/B99976.png)
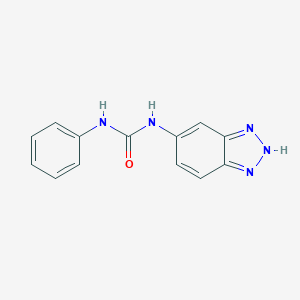
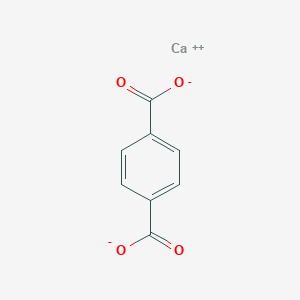
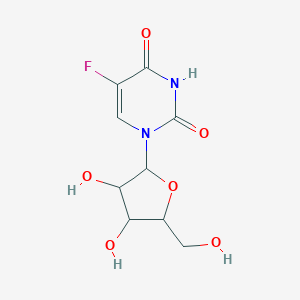
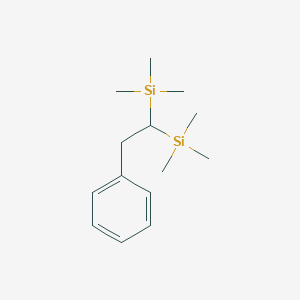
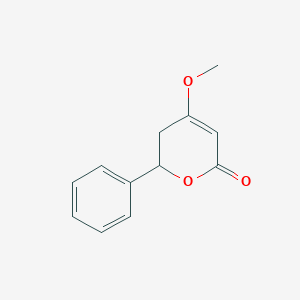
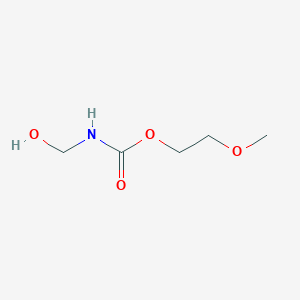
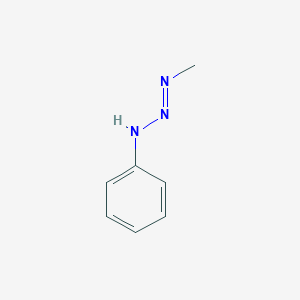
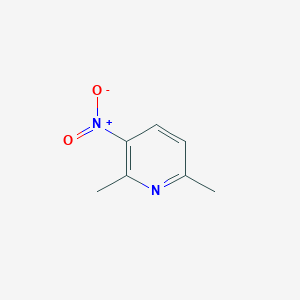
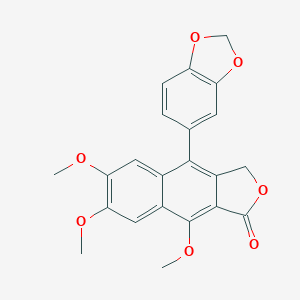
![Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene](/img/structure/B99996.png)
